

An In-depth Technical Guide to (Tetrahydro-2H-pyran-3-yl)methanamine

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Compound of Interest

Compound Name: (Tetrahydro-2H-pyran-3-yl)methanamine

Cat. No.: B1341123

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(Tetrahydro-2H-pyran-3-yl)methanamine**, a valuable building block in medicinal chemistry. This document consolidates its chemical identity, physicochemical properties, synthetic routes, and currently understood biological relevance, presenting the information in a structured format to support research and development endeavors.

Chemical Identity and Properties

(Tetrahydro-2H-pyran-3-yl)methanamine is a saturated heterocyclic amine. The presence of the tetrahydropyran ring, a common motif in many natural products and pharmaceuticals, coupled with a reactive primary amine, makes it a versatile intermediate for the synthesis of a diverse range of molecular architectures.

CAS Number and Synonyms

The most commonly available form of this compound is its hydrochloride salt.

Identifier	Value
CAS Number	1159599-89-9 (for hydrochloride salt)[1]
IUPAC Name	(Tetrahydro-2H-pyran-3-yl)methanamine
Synonyms	(Oxan-3-yl)methanamine, C-(Tetrahydro-pyran-3-yl)-methanamine, 1-(Tetrahydro-2H-pyran-3-yl)methanamine[2]

Physicochemical Data

A summary of the key physicochemical properties for the hydrochloride salt of **(Tetrahydro-2H-pyran-3-yl)methanamine** is provided below. This data is essential for its handling, formulation, and integration into synthetic workflows.

Property	Value	Source
Molecular Formula	C ₆ H ₁₄ CINO	[1][2]
Molecular Weight	151.63 g/mol	[2]
Appearance	Yellow to white solid	[1]
Purity	≥98%	[1]
Storage	Keep sealed and protect from direct light	[1]

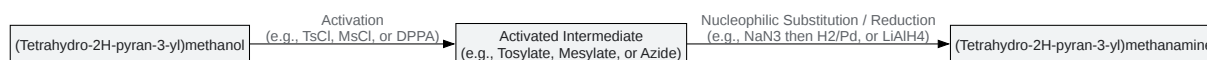
Note: For detailed spectroscopic data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, refer to specialized chemical databases under CAS number 1159599-89-9.[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **(Tetrahydro-2H-pyran-3-yl)methanamine** are not extensively reported in readily available literature, a plausible and commonly employed synthetic route involves the reduction of a suitable precursor. A logical precursor is (tetrahydro-2H-pyran-3-yl)methanol.

Proposed Synthetic Pathway

A common strategy to convert a primary alcohol to a primary amine involves a two-step process: activation of the hydroxyl group followed by displacement with an amine equivalent.



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Caption: Proposed synthetic conversion of the precursor alcohol to the target amine.

Experimental Protocol: Synthesis of the Precursor, (Tetrahydro-2H-pyran-3-yl)methanol

A documented method for the synthesis of the likely precursor, (tetrahydro-2H-pyran-3-yl)methanol, involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde.

Materials:

- Tetrahydro-2H-pyran-3-carbaldehyde
- Sodium borohydride (NaBH_4)
- Dichloromethane (DCM)
- Methanol (MeOH)
- 1 N Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A solution of tetrahydro-2H-pyran-3-carbaldehyde (1 equivalent) is prepared in a co-solvent of DCM/MeOH (typically a 15:1 ratio).

- The solution is cooled to a temperature between -5 °C and 10 °C.
- Sodium borohydride (0.6 equivalents) is added in several portions.
- The reaction mixture is stirred at room temperature for approximately 4 hours.
- After the reaction is complete, the mixture is cooled to 0 °C.
- 1 N HCl is added dropwise until gas evolution ceases, quenching the excess NaBH₄.
- The aqueous layer is extracted three times with DCM.
- The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.

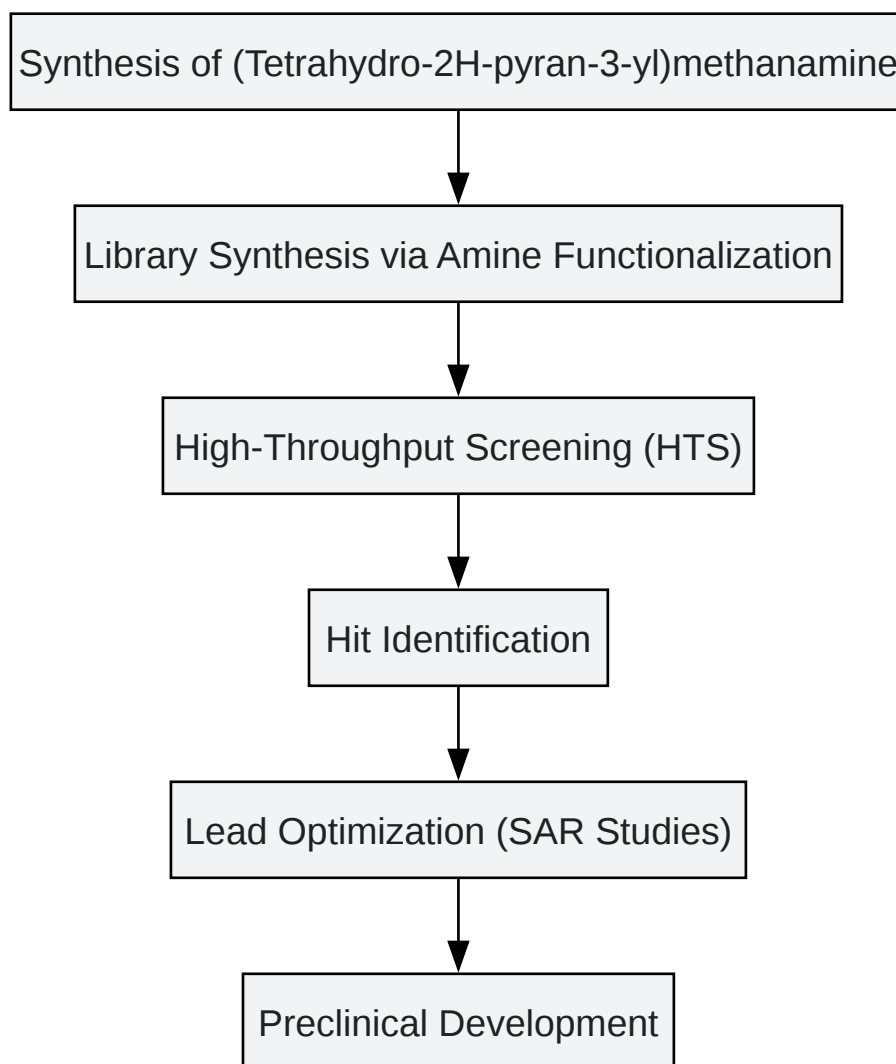
Applications in Medicinal Chemistry and Drug Discovery

The **(Tetrahydro-2H-pyran-3-yl)methanamine** scaffold is of significant interest to medicinal chemists. The tetrahydropyran ring is a recognized bioisostere for various groups and can improve the pharmacokinetic profile of a drug candidate, for instance, by enhancing solubility and metabolic stability. The primary amine functionality serves as a critical handle for the introduction of diverse substituents to explore structure-activity relationships (SAR).

While specific biological activity data for **(Tetrahydro-2H-pyran-3-yl)methanamine** itself is not widely published, its derivatives are explored in various therapeutic areas. For instance, patent literature indicates its use as an intermediate in the synthesis of more complex molecules, including those with potential applications in oncology.

Logical Workflow for Drug Discovery

The integration of **(Tetrahydro-2H-pyran-3-yl)methanamine** into a drug discovery program would typically follow a structured workflow.



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Caption: A typical workflow for utilizing the title compound in drug discovery.

Conclusion

(Tetrahydro-2H-pyran-3-yl)methanamine represents a key heterocyclic building block with considerable potential in the field of drug discovery and development. Its straightforward, albeit not widely detailed, synthetic accessibility and the versatile reactivity of its primary amine group make it an attractive starting point for the generation of novel chemical entities. Further public domain research into the biological activities of its derivatives will be crucial in fully elucidating the therapeutic potential of this compound scaffold. This guide serves as a foundational resource for researchers aiming to leverage the unique structural features of **(Tetrahydro-2H-pyran-3-yl)methanamine** in their scientific pursuits.

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